molecular formula C14H7Cl2NO2 B5270336 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5270336
M. Wt: 292.1 g/mol
InChI Key: YFTNZCJAUKLNBY-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazinone ring fused with a dichlorophenyl group. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3,4-dichloroaniline with phosgene in the presence of a base to form the corresponding isocyanate. This intermediate is then cyclized to produce the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with cellular signaling pathways, affecting cell growth and proliferation. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in organic reactions.

    3,4-dichlorophenylacetic acid: Used in the synthesis of various organic compounds.

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Applied in catalytic Mitsunobu reactions.

Uniqueness

2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTNZCJAUKLNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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